molecular formula C10H12ClN3O B12077345 1-Acetyl-5-hydrazinyl-1H-indole hydrochloride CAS No. 1403667-58-2

1-Acetyl-5-hydrazinyl-1H-indole hydrochloride

Cat. No.: B12077345
CAS No.: 1403667-58-2
M. Wt: 225.67 g/mol
InChI Key: RAOBXALYHNEOQN-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) is a chemical compound with a unique structure that includes an indole ring substituted with a hydrazinyl group and an ethanone moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) typically involves the reaction of 5-hydrazinylindole with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole derivatives with different functional groups, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The indole ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(5-amino-1H-indol-1-yl)-, hydrochloride
  • Ethanone, 1-(5-methyl-1H-indol-1-yl)-, hydrochloride
  • Ethanone, 1-(5-nitro-1H-indol-1-yl)-, hydrochloride

Uniqueness

Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) is unique due to the presence of the hydrazinyl group, which imparts distinctive chemical reactivity and biological activity. This sets it apart from other similar compounds that may have different substituents on the indole ring.

Properties

CAS No.

1403667-58-2

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

1-(5-hydrazinylindol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c1-7(14)13-5-4-8-6-9(12-11)2-3-10(8)13;/h2-6,12H,11H2,1H3;1H

InChI Key

RAOBXALYHNEOQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)NN.Cl

Origin of Product

United States

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